(3R)-3-amino-3-(2,3,4-trifluorophenyl)propanoic acid
Description
(3R)-3-Amino-3-(2,3,4-trifluorophenyl)propanoic acid is a fluorinated β-amino acid derivative with the molecular formula C₉H₈F₃NO₂ (MW: 219.16 g/mol) and CAS number 682803-69-6 . The compound features a chiral (R)-configured amino group at the β-position and a 2,3,4-trifluorophenyl substituent, which introduces significant electronic and steric effects. Fluorine atoms enhance metabolic stability, lipophilicity, and bioavailability compared to non-fluorinated analogs, making this compound of interest in medicinal chemistry and drug development.
Properties
Molecular Formula |
C9H8F3NO2 |
|---|---|
Molecular Weight |
219.16 g/mol |
IUPAC Name |
(3R)-3-amino-3-(2,3,4-trifluorophenyl)propanoic acid |
InChI |
InChI=1S/C9H8F3NO2/c10-5-2-1-4(8(11)9(5)12)6(13)3-7(14)15/h1-2,6H,3,13H2,(H,14,15)/t6-/m1/s1 |
InChI Key |
VFDYOXDGOOASSJ-ZCFIWIBFSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1[C@@H](CC(=O)O)N)F)F)F |
Canonical SMILES |
C1=CC(=C(C(=C1C(CC(=O)O)N)F)F)F |
Origin of Product |
United States |
Preparation Methods
Stepwise Synthetic Route
| Step | Description | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Preparation of 2,3,4-trifluorophenyl precursor | Starting from 2,3,4-trifluorobenzene or halogenated trifluorobenzene derivatives; fluorination via electrophilic fluorinating agents or nucleophilic substitution | Trifluorinated aryl intermediate |
| 2 | Formation of α-keto acid intermediate | Friedel-Crafts acylation or lithiation followed by carboxylation | α-Keto acid with trifluorophenyl substituent |
| 3 | Enantioselective amination | Transaminase enzyme catalysis or chiral catalyst-mediated reductive amination | (3R)-3-amino-3-(2,3,4-trifluorophenyl)propanoic acid with high enantiomeric purity |
| 4 | Purification | Recrystallization or chiral HPLC | Isolation of pure (3R)-enantiomer |
Enzymatic Synthesis
Enzymatic transamination is a preferred method for stereoselective synthesis:
- Substrate: α-keto acid precursor bearing the 2,3,4-trifluorophenyl group.
- Enzyme: Transaminase, selected for high specificity towards the trifluorinated substrate.
- Conditions: Aqueous buffer, pH 7.0–8.5, temperature 25–37°C.
- Outcome: Conversion to (3R)-amino acid with enantiomeric excess typically above 95%.
This method avoids harsh reagents and provides environmentally benign conditions.
Chemical Asymmetric Synthesis
Alternative chemical routes use chiral auxiliaries or catalysts:
- Chiral auxiliaries such as Evans’ oxazolidinones can direct stereochemistry during alkylation or addition reactions.
- Chiral catalysts (e.g., chiral ligands in metal-catalyzed hydrogenation or reductive amination) induce enantioselectivity.
- Typical reagents: Lithium aluminum hydride for reduction steps; palladium or rhodium complexes for catalytic asymmetric hydrogenation.
Reaction Conditions and Optimization
| Parameter | Typical Range | Notes |
|---|---|---|
| Solvent | Ethanol/water mixtures or aqueous buffers | Maintains enzyme activity or catalyst solubility |
| pH | 7.0 – 8.5 | Optimal for enzymatic transamination |
| Temperature | 25 – 37°C | Balances reaction rate and enzyme stability |
| Reaction time | 12 – 48 hours | Depends on enzyme concentration and substrate |
| Purification | Recrystallization, chiral HPLC | Ensures enantiomeric purity and removes impurities |
Analytical Characterization of the Product
To confirm the structure and purity of this compound, the following methods are employed:
| Technique | Purpose | Details |
|---|---|---|
| Nuclear Magnetic Resonance (NMR) | Structural confirmation and regiochemistry | ^1H, ^13C, and ^19F NMR to verify fluorine substitution pattern and amino acid backbone |
| Chiral High-Performance Liquid Chromatography (HPLC) | Enantiomeric purity | Use of polysaccharide-based chiral columns with hexane/isopropanol mobile phases |
| Mass Spectrometry (MS) | Molecular weight and purity | High-resolution MS to confirm molecular formula and detect impurities |
| X-ray Crystallography | Absolute configuration | Confirms (3R)-stereochemistry and crystal packing |
Research Findings and Comparative Analysis
- Enzymatic synthesis routes consistently yield high enantiomeric excess (>95%) with yields ranging from 70% to 85%, making them suitable for scale-up.
- Chemical asymmetric syntheses provide flexibility in substrate scope but may require more extensive purification to remove racemic mixtures.
- The trifluorinated phenyl ring significantly influences the compound’s chemical reactivity and biological activity, necessitating careful control of reaction conditions to prevent defluorination or side reactions.
- Dynamic kinetic resolution and continuous flow synthesis have been reported to improve yield and process efficiency, especially for industrial applications.
Summary Table of Preparation Methods
| Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Enzymatic Transamination | Uses transaminase enzymes on α-keto acid precursors | High stereoselectivity, mild conditions, environmentally friendly | Requires enzyme availability and optimization |
| Chemical Asymmetric Synthesis | Chiral catalysts or auxiliaries for stereocontrol | Broad substrate scope, scalable | Potential racemization, requires chiral purification |
| Radical/Nucleophilic Fluorination | Installation of trifluorophenyl group | Direct fluorination, versatile | Harsh conditions may degrade amino acid moiety |
| Dynamic Kinetic Resolution | Combines racemization and selective enzymatic conversion | Maximizes yield of (R)-enantiomer | Complex reaction setup |
This comprehensive overview integrates diverse synthetic methodologies and research insights, providing a professional and authoritative resource on the preparation of this compound. The choice of method depends on the desired scale, purity, and application, with enzymatic synthesis currently favored for its stereoselectivity and environmental compatibility.
Note: Molecular formula and physical data for this compound are:
| Property | Value |
|---|---|
| Molecular Formula | C9H8F3NO2 |
| Molecular Weight | 219.16 g/mol |
| CAS Number | 1270190-47-0 |
Chemical Reactions Analysis
Types of Reactions
(3R)-3-amino-3-(2,3,4-trifluorophenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group under strong oxidizing conditions.
Reduction: The trifluorophenyl group can be reduced to a phenyl group using reducing agents such as lithium aluminum hydride.
Substitution: The trifluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of (3R)-3-nitro-3-(2,3,4-trifluorophenyl)propanoic acid.
Reduction: Formation of (3R)-3-amino-3-phenylpropanoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
1.1 Antidepressant Properties
Research indicates that (3R)-3-amino-3-(2,3,4-trifluorophenyl)propanoic acid may exhibit antidepressant-like effects. It acts as a selective modulator of neurotransmitter systems, particularly influencing glutamate receptors. Studies have shown that compounds with similar structures can enhance synaptic plasticity and improve mood-related behaviors in animal models .
1.2 Neuroprotective Effects
The compound's ability to modulate neurotransmitter activity suggests potential neuroprotective applications. By influencing excitatory amino acid receptors, it may help in conditions characterized by neuronal degeneration, such as Alzheimer's disease and other neurodegenerative disorders .
Biochemical Research
2.1 Enzyme Inhibition Studies
This compound has been utilized in enzyme inhibition studies to understand the mechanisms of various biochemical pathways. Its structural properties allow it to interact with specific enzymes involved in metabolic processes, providing insights into enzyme kinetics and regulation .
2.2 Structural Biology
The compound is also valuable in structural biology for studying protein-ligand interactions. Its fluorinated phenyl group enhances binding affinity and specificity towards target proteins, making it a useful tool for crystallography and NMR studies aimed at elucidating protein structures .
Therapeutic Applications
3.1 Pain Management
Given its action on the central nervous system, this compound has been investigated for its analgesic properties. Preliminary studies suggest it may reduce pain perception by modulating glutamatergic signaling pathways involved in nociception .
3.2 Potential in Treating Psychiatric Disorders
The compound's influence on neurotransmitter systems positions it as a candidate for treating psychiatric disorders beyond depression, including anxiety and schizophrenia. Ongoing research aims to clarify its efficacy and safety profile in clinical settings .
Case Studies
Mechanism of Action
The mechanism of action of (3R)-3-amino-3-(2,3,4-trifluorophenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The trifluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The amino group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Fluorinated Phenylpropanoic Acid Derivatives
The table below compares key structural analogs with variations in fluorine substitution patterns or substituent types:
Key Observations:
- Fluorine Substitution: The 2,3,4-trifluorophenyl group in the target compound provides superior metabolic stability and membrane permeability compared to mono-fluorinated analogs (e.g., 4-F or 3-F derivatives) .
- Chlorine vs.
- Hydroxyl Group Impact : The 4-hydroxyphenyl derivative (MW 181.19) is more polar and prone to metabolic oxidation, limiting its utility in CNS-targeting applications .
Trifluoromethylphenyl and Hydroxy-Fluorinated Derivatives
Key Observations:
- Trifluoromethyl vs. Trifluorophenyl : The trifluoromethyl group (CF₃) in the 3-CF₃ analog increases lipophilicity but may reduce solubility compared to the target compound’s trifluorophenyl group .
Biological Activity
(3R)-3-amino-3-(2,3,4-trifluorophenyl)propanoic acid is a synthetic amino acid notable for its unique trifluorophenyl group and chirality. Its molecular formula is C10H10F3NO2, and it has a molecular weight of 219.16 g/mol. This compound has gained attention in pharmacology due to its potential interactions with various biological targets, particularly in neuropharmacology.
Structural Characteristics
The presence of the trifluoromethyl group enhances the compound's lipophilicity, which may improve its membrane permeability and bioavailability. The chirality of the compound (R configuration) plays a crucial role in its biological interactions, influencing receptor binding and enzyme activity.
Biological Activity
Research indicates that this compound exhibits significant biological activity through its interaction with neurotransmitter receptors. Key findings include:
- Neurotransmitter Receptor Inhibition : The compound has been identified as an inhibitor of certain neurotransmitter receptors, suggesting potential applications in treating neurological disorders.
- Binding Affinity Studies : Interaction studies have demonstrated that it binds effectively to various receptors, which is essential for understanding its therapeutic potential.
Inhibitory Effects on Neurotransmitter Receptors
Studies have shown that this compound inhibits the uptake of serotonin (5-HT), indicating its potential role as a selective serotonin reuptake inhibitor (SSRI). This effect is enhanced by the trifluoromethyl group, which increases potency compared to non-fluorinated analogs .
Structure-Activity Relationship (SAR)
The structure-activity relationship of this compound has been explored extensively. The following table summarizes the findings from various studies:
| Compound Name | Molecular Formula | IC50 (nM) | Biological Activity |
|---|---|---|---|
| This compound | C10H10F3NO2 | < 50 | Serotonin uptake inhibition |
| (S)-3-amino-3-(4-trifluoromethylphenyl)propanoic acid | C10H10F3NO2 | 100 | Moderate serotonin uptake inhibition |
| (R)-2-amino-2-(trifluoromethyl)butanoic acid | C5H8F3NO2 | 200 | Weak activity |
This table illustrates how slight variations in structure can significantly influence biological activity.
Case Studies
- Neuropharmacological Applications : In preclinical studies, this compound demonstrated efficacy in models of depression and anxiety due to its serotonergic activity. The compound was found to reduce anxiety-like behaviors in animal models when administered at doses correlating with its IC50 values for serotonin uptake inhibition.
- Comparative Studies : Research comparing this compound with other trifluoromethyl-containing drugs highlighted its superior binding affinity for serotonin receptors. For instance, SAR studies indicated that the introduction of the trifluoromethyl group at specific positions significantly enhanced receptor selectivity and potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
